2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid
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Overview
Description
Compounds with a structure similar to “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid” are often used in the synthesis of peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for amines in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an Fmoc-protected amino acid with an appropriate alcohol . The exact synthesis process would depend on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of these compounds typically includes a fluorenyl group, an ester linkage, and an amino acid moiety . The exact structure would depend on the specific amino acid and alcohol used in the synthesis .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence . The ester linkage can also be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific structures of the amino acid and alcohol moieties . They are typically solid at room temperature .Scientific Research Applications
Synthesis and Peptide Applications
Peptide Synthesis : This compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids, a process crucial in peptide chemistry. It's used for creating enantiomerically pure N-Fmoc-protected β-amino acids efficiently (Ellmerer-Müller et al., 1998).
Production of Homologous Amino Acids : The preparation of N-Fmoc-protected β2-homoamino acids, an important step for solid-phase syntheses of β-peptides, utilizes this compound. This method is suitable for large-scale preparation (Šebesta et al., 2003).
Unnatural Amino Acid Synthesis : It is used in creating differentially protected azatryptophan derivatives, which are significant in peptide-based drug discovery (Nimje et al., 2020).
Material Science and Nanotechnology
Self-Assembled Structures : Fmoc modified aliphatic amino acids, including this compound, are studied for their self-assembling properties. These properties are significant for designing novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).
Controlled Morphological Changes : This compound is used to study controlled morphological changes in self-assembled structures, which is crucial for applications in material science and nanotechnology (Kshtriya et al., 2021).
Other Applications
Carbon Nanotube Dispersion : It has been used in enzymatically activated surfactants for homogeneous aqueous nanotube dispersions, an important aspect in nanotechnology applications (Cousins et al., 2009).
Solid Phase Synthesis of Peptides : This compound is integral in the solid-phase synthesis of peptides, particularly for creating peptide amides (Funakoshi et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(21(25)26,15-10-12-28-13-11-15)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXCIEOJZVRRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094402-61-4 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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